![molecular formula C24H22N2OS B3000158 N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide CAS No. 532969-48-5](/img/structure/B3000158.png)
N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Treatment of Major Depression with Transcranial Direct Current Stimulation
Transcranial direct current stimulation (tDCS) has emerged as a potential non-invasive treatment for major depression. A study demonstrated the application of anodal stimulation to the left dorsolateral prefrontal cortex over five days, which resulted in a significant decrease in depression scores for the active group compared to the sham group, suggesting its effectiveness in treating depression .
A Systematic Review and Meta-Analysis of Deep Brain Stimulation in Treatment-Resistant Depression
Deep brain stimulation (DBS) has been investigated for its efficacy in treatment-resistant depression (TRD), targeting various brain regions. A meta-analysis revealed significant reductions in depression scores across multiple brain targets, with high response rates over time. However, the occurrence of adverse events during DBS treatment was noted, indicating the need for further research .
A Double-Blind, Sham-Controlled Trial of Transcranial Direct Current Stimulation for the Treatment of Depression
Another double-blind study on tDCS, using similar parameters to previous research, found significant improvements in overall depression scores after ten treatments. However, no difference was observed between the active and sham groups during the initial five-session phase. The study concluded that tDCS is safe and recommended further evaluation over a longer period with enhanced stimulation parameters .
Transcranial Magnetic Stimulation in the Treatment of Depression
Transcranial magnetic stimulation (TMS) has been reviewed as a noninvasive method to alter cortical physiology in depression treatment. High-frequency repetitive TMS to the left prefrontal cortex has shown antidepressant effects, with certain patient characteristics and technical parameters potentially predicting treatment success. Large-scale studies are needed to optimize treatment parameters .
Nucleus Accumbens Deep Brain Stimulation Decreases Ratings of Depression and Anxiety in Treatment-Resistant Depression
DBS targeting the nucleus accumbens (NAcc) has been shown to have antidepressant and antianhedonic effects in patients with TRD. This study also reported an antianxiety effect and metabolic changes in the brain associated with the treatment, suggesting the NAcc as a promising target for DBS in TRD .
Closed-Loop Neuromodulation in an Individual with Treatment-Resistant Depression
A novel approach involving closed-loop DBS, which is triggered by a personalized symptom-specific biomarker, showed rapid and sustained improvement in depression in a single individual. This suggests that personalized, biomarker-driven DBS could be a future direction for treating depression .
A Multicenter Pilot Study of Subcallosal Cingulate Area Deep Brain Stimulation for Treatment-Resistant Depression
A multicenter pilot study of DBS targeting the subcallosal cingulate gyrus (SCG) showed that the antidepressant outcomes could be replicated across different centers. The study reported a significant reduction in depressive symptoms and improved disease severity in responders .
Subcallosal Cingulate Deep Brain Stimulation for Treatment-Resistant Depression: A Multisite, Randomised, Sham-Controlled Trial
A randomised, sham-controlled trial investigating the efficacy of SCG DBS found no significant difference in response between the active and sham groups during a 6-month period. The study confirmed the safety of the procedure but highlighted the need for further research to improve efficacy .
Deep Brain Stimulation for Treatment-Resistant Depression
Chronic DBS of white matter tracts adjacent to the subgenual cingulate gyrus resulted in remission of depression in a majority of patients in a preliminary study. The treatment was associated with reduced local cerebral blood flow and changes in limbic and cortical sites, suggesting its potential for treating refractory depression .
Deep Brain Stimulation for Treatment-Resistant Depression: Follow-Up After 3 to 6 Years
Long-term follow-up of patients with treatment-resistant depression who received DBS to the subcallosal cingulate gyrus showed sustained response rates and progressive improvement in functional outcomes. The treatment was deemed safe, with no significant adverse events reported during the follow-up period .
科学的研究の応用
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, which include compounds structurally similar to N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide, have been studied for their potential in cardiac electrophysiological activity. Some of these compounds demonstrated potency comparable to certain class III agents in electrophysiological assays and showed promise in in vivo models of reentrant arrhythmias (Morgan et al., 1990).
Neuroleptic Activity
Benzamide derivatives, including those related to N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide, have been synthesized and evaluated for neuroleptic activity. These compounds showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating potential uses in psychosis treatment (Iwanami et al., 1981).
Melanoma Cytotoxicity
Benzamide derivatives conjugated with alkylating cytostatics have been studied for targeted drug delivery in melanoma cells. These compounds showed higher toxicity against melanoma cells compared to parent compounds, supporting their potential in selective melanoma therapy (Wolf et al., 2004).
Radiohalogenation for Targeted Radiotherapy
N-[2-(maleimido)ethyl]-3-(trimethylstannyl)benzamide has been developed for radiohalogenation, indicating potential use in targeted radiotherapy. This molecule can be attached to proteins and peptides for site-specific halogenation (Aneheim et al., 2015).
Antimicrobial and Antifungal Activity
Some benzamide derivatives have shown significant antibacterial and antifungal activities. This indicates their potential as effective agents against various microbial and fungal infections (Sych et al., 2019).
特性
IUPAC Name |
N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c27-24(20-11-5-2-6-12-20)25-15-16-26-17-23(21-13-7-8-14-22(21)26)28-18-19-9-3-1-4-10-19/h1-14,17H,15-16,18H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZGYLXSQREJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

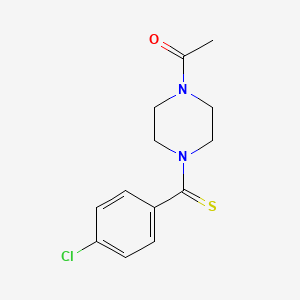
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3000077.png)
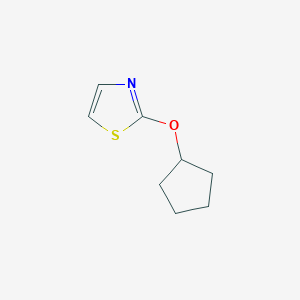
![6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid](/img/structure/B3000082.png)

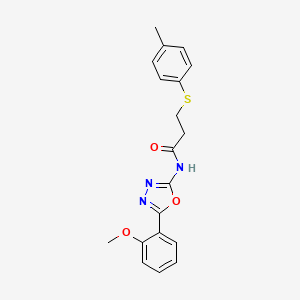
![Ethyl 2-[(1-methyltriazole-4-carbonyl)amino]acetate](/img/structure/B3000086.png)
![ethyl 4,5-dimethyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B3000087.png)

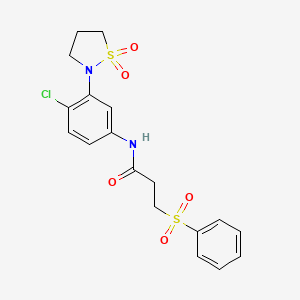
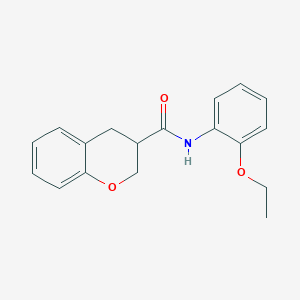
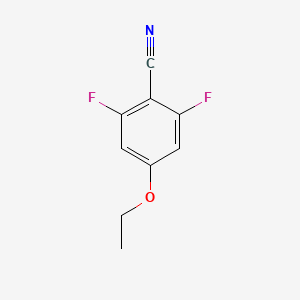
![N-(3,4-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000095.png)
